molecular formula C18H16F3NO4S2 B2835513 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797074-25-9

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2835513
CAS RN: 1797074-25-9
M. Wt: 431.44
InChI Key: OTWPOYRRUDUORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16F3NO4S2 and its molecular weight is 431.44. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, showcasing the utility of furan and sulfonamide groups in complex organic synthesis and the enrichment of gold carbenoid chemistry (Wang et al., 2014).
  • Another research focused on the synthesis and characterization of celecoxib derivatives, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the pharmaceutical applications of sulfonamide derivatives (Küçükgüzel et al., 2013).

Material Science and Catalysis

  • Furan and thiophene derivatives were investigated for their redox-active ligand properties, potentially useful in developing nontraditional redox reactions. Such materials could play a crucial role in catalysis and electronic applications (Curcio et al., 2018).
  • The electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers to create electrochromic conducting polymers was reported, underscoring the relevance of thiophene-based materials in electronic and display technologies (Sotzing et al., 1996).

Pharmaceutical and Biological Applications

  • Research on benzothiophene and furan derivatives as potential antifertility agents illustrated their estrogenic and/or estrogen antagonist activities, demonstrating the pharmaceutical relevance of these heterocyclic frameworks (Crenshaw et al., 1971).
  • Another study synthesized phenothiazine derivatives with various conjugated linkers, including furan and thiophene, for dye-sensitized solar cells, highlighting the importance of these compounds in enhancing solar energy conversion efficiency (Kim et al., 2011).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S2/c19-18(20,21)26-16-7-1-2-8-17(16)28(23,24)22(13-14-5-3-11-25-14)10-9-15-6-4-12-27-15/h1-8,11-12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWPOYRRUDUORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.